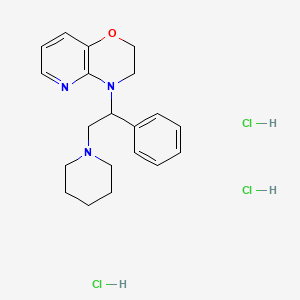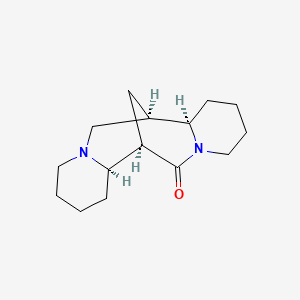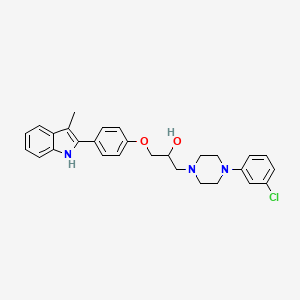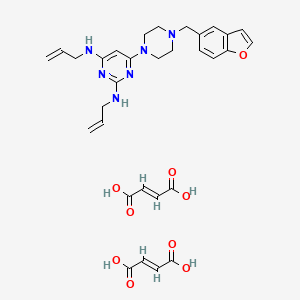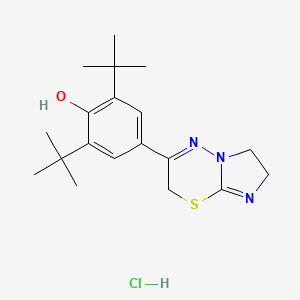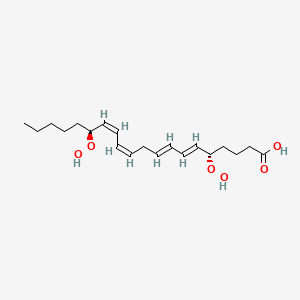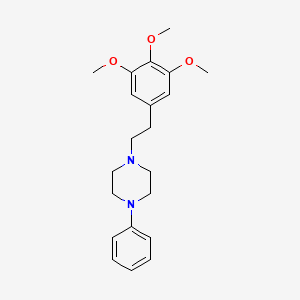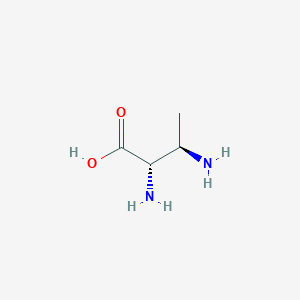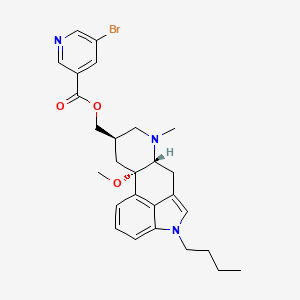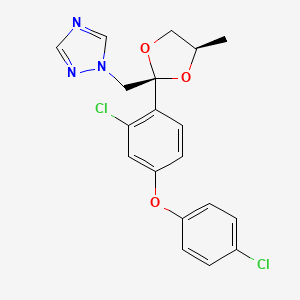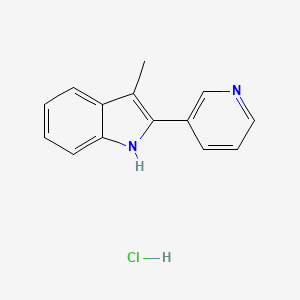
3-Methyl-2-(3-pyridyl)indole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(3-pyridyl)indole hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biologically vital properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 3-Methyl-2-(3-pyridyl)indole hydrochloride, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst . For this compound, the specific starting materials and conditions would be tailored to introduce the methyl and pyridyl groups at the appropriate positions on the indole ring.
Industrial Production Methods
Industrial production of such compounds generally involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(3-pyridyl)indole hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-Methyl-2-(3-pyridyl)indole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-Methyl-2-(3-pyridyl)indole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. For instance, indole derivatives are known to interact with various enzymes and receptors in the body, influencing biological processes such as cell signaling and metabolism . The exact mechanism would depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
3-Methylindole: Lacks the pyridyl group, which may affect its biological activity.
2-(3-Pyridyl)indole: Lacks the methyl group, which may influence its chemical reactivity and interactions.
Uniqueness
3-Methyl-2-(3-pyridyl)indole hydrochloride is unique due to the presence of both the methyl and pyridyl groups, which can enhance its biological activity and chemical reactivity compared to similar compounds .
Properties
CAS No. |
1202549-12-9 |
|---|---|
Molecular Formula |
C14H13ClN2 |
Molecular Weight |
244.72 g/mol |
IUPAC Name |
3-methyl-2-pyridin-3-yl-1H-indole;hydrochloride |
InChI |
InChI=1S/C14H12N2.ClH/c1-10-12-6-2-3-7-13(12)16-14(10)11-5-4-8-15-9-11;/h2-9,16H,1H3;1H |
InChI Key |
KLVJGNSGSVVPOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C3=CN=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


